molecular formula C10H20N2O2 B12453428 3-Boc-amino piperidine

3-Boc-amino piperidine

Cat. No.: B12453428
M. Wt: 200.28 g/mol
InChI Key: BXHWWPNRUOHACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of 3-Boc-amino piperidine involves several synthetic routes. One common method includes the following steps :

    Chiral Resolution: N-Cbz-3-piperidinecarboxylic acid is resolved with R-phenylethylamine to obtain a chiral compound.

    Acid-Amide Condensation: The chiral compound undergoes an acid-amide condensation reaction with ammonia gas to form an intermediate.

    Hofmann Degradation: The intermediate is subjected to Hofmann degradation to produce another intermediate.

    Protection: The intermediate is protected with di-tert-butyl dicarbonate to form a Boc-protected compound.

    Hydrogenation and Cbz-Removal: The Boc-protected compound undergoes hydrogenation and Cbz-removal to yield this compound.

This method is characterized by mild reaction conditions, high yield, and suitability for industrial production .

Chemical Reactions Analysis

3-Boc-amino piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium on carbon (Pd/C) for hydrogenation, trifluoroacetic acid (TFA) for Boc group removal, and various oxidizing and reducing agents .

Comparison with Similar Compounds

3-Boc-amino piperidine can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their reactivity, stability, and specific applications in synthesis and research.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl 1-aminopiperidine-3-carboxylate

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-5-4-6-12(11)7-8/h8H,4-7,11H2,1-3H3

InChI Key

BXHWWPNRUOHACS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN(C1)N

Origin of Product

United States

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